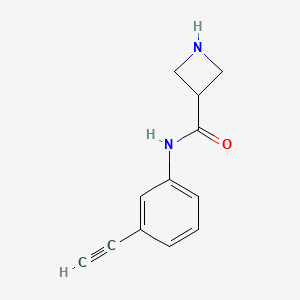

N-(3-ethynylphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-ethynylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-4-3-5-11(6-9)14-12(15)10-7-13-8-10/h1,3-6,10,13H,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWANXMYIICWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-(3-ethynylphenyl)azetidine-3-carboxamide typically proceeds through:

- Preparation of the key intermediate N-(3-ethynylphenyl)benzamide or related amide derivatives.

- Subsequent azetidine ring formation using cyclization or addition reactions.

- Functional group transformations to introduce or modify the carboxamide moiety on the azetidine ring.

Preparation of N-(3-ethynylphenyl)benzamide Intermediate

A crucial precursor in the synthesis is N-(3-ethynylphenyl)benzamide, which can be prepared by direct amidation of 3-ethynylaniline with benzoic acid in the presence of boric acid as a catalyst. This method avoids expensive reagents and harsh conditions commonly used in other amidation protocols.

- Reaction conditions: 3-ethynylaniline reacts with benzoic acid catalyzed by boric acid under mild conditions.

- Advantages: Boric acid is a mild and inexpensive catalyst, facilitating environmentally friendly amidation.

- Physicochemical characterization: The product is confirmed by elemental analysis and electronic property calculations (HOMO, LUMO energies) using computational tools like SPARTAN’06 and LigandScout.

Azetidine Ring Formation via Three-Component Reaction

The azetidine ring is formed by a three-component reaction involving:

- The prepared N-(3-ethynylphenyl)benzamide intermediate.

- N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

- p-Nitrobenzoylazide as a nitrogen source.

Copper(II) chloride acts as a catalyst to promote the cyclization via a [2+2] cycloaddition mechanism, yielding the azetidine ring fused to the amide structure.

- Mechanism: The reaction proceeds through the formation of an intermediate that undergoes a [2+2] addition to form the azetidine ring.

- Catalyst role: Copper(II) chloride facilitates the cycloaddition and ring closure.

- Outcome: The method yields azetidine derivatives with high specificity and moderate to good yields.

Alternative Azetidine Derivative Synthesis Approaches

Other methods involve:

- Use of N-t-butyl-O-trimethylsilylazetidine as a starting material, which undergoes acid treatment, extraction, and purification steps to yield azetidine derivatives.

- Hydrogenation and catalytic reduction techniques under controlled pressure and temperature to modify azetidine substituents.

- Formation of azetidine hydrochloride salts by bubbling hydrogen chloride gas through azetidine suspensions in ethanol, followed by reflux and filtration to isolate pure products.

These methods emphasize:

- Careful control of reaction temperature (typically 40-80°C).

- Use of palladium hydroxide or other catalysts for hydrogenation.

- Extraction and purification steps involving organic solvents like methylene chloride and diethyl ether.

- Pressure control during hydrogenation (up to 60 psi) to optimize reaction rates and yields.

Preparation of Azetidine-3-carboxamide Functional Group

The carboxamide group on the azetidine ring is introduced or modified through:

- Oxidation of hydroxyl groups on azetidine rings to ketones, followed by carbamate protection using di-tert-butyl dicarbonate.

- Use of triethylamine and methylene chloride as solvents and bases for carbamate formation.

- Crystallization and purification steps involving hexane and controlled cooling to obtain high-purity intermediates.

- Hydrogenation and catalytic steps to reduce methoxy or other protecting groups, yielding the free azetidine-3-carboxamide.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The use of boric acid as a catalyst in amidation is a notable advancement for cost-effective and mild synthesis of amide intermediates.

- Copper(II) chloride catalysis in azetidine ring formation offers a mechanistically interesting [2+2] cycloaddition pathway, which is efficient and selective.

- Hydrogenation under controlled pressure and temperature is critical for modifying azetidine derivatives without over-reduction or decomposition.

- Protection of the azetidine nitrogen with tert-butoxycarbonyl groups (Boc protection) is a common strategy to stabilize intermediates during multi-step syntheses.

- Environmental considerations are increasingly important; some solvents like dioxane and DMSO are less favored due to environmental impact, prompting the use of greener alternatives where possible.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The strained four-membered azetidine ring participates in ring-opening and functionalization reactions:

Ring-Opening Reactions

-

Nucleophilic Attack : The secondary amine in the azetidine ring undergoes alkylation or acylation. For example, copper-catalyzed Ullmann coupling with aryl halides forms 2-alkylideneazetidines .

-

Deprotection : tert-Butoxycarbonyl (Boc)-protected azetidines (e.g., Va in ) are deprotected under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine.

Ring Expansion

-

Photochemical Annulation : Photoinduced copper-catalyzed radical annulation with alkynes generates fused bicyclic structures (e.g., pyrrolidines) .

Table 1: Azetidine Ring Reactions

Ethynyl Group Transformations

The ethynyl (-C≡CH) group enables cross-coupling and cycloaddition reactions:

Sonogashira Coupling

-

Reacts with aryl/heteroaryl halides (e.g., iodobenzene) under Pd/Cu catalysis to form extended π-conjugated systems.

Cycloadditions

-

[3+2] Azide-Alkyne Cycloaddition : Forms 1,2,3-triazoles under Cu(I) catalysis (click chemistry).

-

Pauson–Khand Reaction : With CO and alkenes, generates cyclopentenones .

Table 2: Ethynyl Group Reactions

Carboxamide Functionalization

The carboxamide group (-CONH-) undergoes hydrolysis, substitution, and condensation:

Hydrolysis

-

Acidic/Base Conditions : Hydrolyzes to carboxylic acid and 3-azetidinamine.

Amide Bond Modification

-

Mannich Reaction : Reacts with aldehydes and amines to form β-amino carbonyl derivatives (e.g., 21 in ).

-

Reductive Amination : Converts to tertiary amines using NaBH₃CN or H₂/Pd .

Table 3: Carboxamide Reactions

| Reaction | Reagents | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, reflux | 3-Azetidinamine + RCOOH |

| Mannich Reaction | Formaldehyde, NH₃, EtOH | β-Amino carbonyl compounds |

| Reductive Alkylation | NaBH₃CN, MeOH | Tertiary amines |

Synthetic Methodologies and Catalytic Systems

Key strategies for functionalizing N-(3-ethynylphenyl)azetidine-3-carboxamide include:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of azetidine compounds, including N-(3-ethynylphenyl)azetidine-3-carboxamide, may exhibit significant anticancer properties. Azetidine derivatives have been studied for their ability to inhibit specific signaling pathways involved in cancer progression, particularly the SHP2/ERK pathway. This pathway is crucial for cellular proliferation and survival, making it a viable target for cancer therapies. Compounds that inhibit SHP2 have shown promise in treating various cancers, including breast and lung cancers .

1.2 Antimicrobial Properties

The antibacterial and antifungal activities of azetidine derivatives have also been documented. Studies have demonstrated that certain azetidine compounds possess activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like amoxicillin and gentamicin. This suggests that this compound could be explored further for its potential as an antimicrobial agent .

Synthetic Applications

2.1 Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The compound's ethynyl group can be utilized in cross-coupling reactions to form more complex molecules, which are valuable in pharmaceutical development .

2.2 Catalytic Reactions

Recent advancements in synthetic methodologies have highlighted the use of azetidine derivatives as catalysts or intermediates in chemical reactions. For instance, they can facilitate the formation of heterocycles through oxidative coupling processes or serve as precursors for more complex nitrogen-containing compounds .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that azetidine derivatives inhibit SHP2 effectively, leading to reduced cell proliferation in breast cancer cell lines (IC50 values reported) |

| Study B | Antimicrobial Efficacy | Found that certain azetidine compounds showed MIC values comparable to established antibiotics against multiple bacterial strains |

| Study C | Synthetic Methodologies | Explored the use of this compound as a precursor in the synthesis of complex heterocycles with potential therapeutic applications |

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to engage in various biochemical interactions. The ethynyl group can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Erlotinib (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine)

- Structure : Erlotinib replaces the azetidine ring with a quinazoline core, retaining the 3-ethynylphenyl group.

- Mechanism : Targets epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting phosphorylation and downstream oncogenic signaling .

- Activity: FDA-approved for non-small cell lung cancer and pancreatic cancer. The quinazoline scaffold enhances ATP-binding pocket affinity, whereas the ethynylphenyl group contributes to hydrophobic interactions.

- Comparison: The azetidine in N-(3-ethynylphenyl)azetidine-3-carboxamide may reduce molecular weight (215.25 g/mol vs. However, the smaller ring size could limit target engagement compared to quinazoline’s planar structure .

Linomide (Quinoline-3-carboxamide Derivative)

- Structure: Linomide features a quinoline-3-carboxamide backbone with a phenylmethyl substituent .

- Mechanism : Exhibits antiangiogenic activity by inhibiting endothelial cell migration and invasion, reducing tumor blood flow by >40% in prostate cancer models .

- Comparison: Unlike linomide’s cytostatic effects on endothelial cells, this compound’s azetidine moiety may confer distinct pharmacokinetic properties, such as faster metabolic clearance or altered tissue distribution.

Azetidine-3-carboxylic Acid

- Structure : A precursor lacking the ethynylphenyl-carboxamide chain .

- Application : Used as a building block for synthesizing azetidine-containing drugs.

- Comparison : The carboxamide and ethynylphenyl groups in this compound likely enhance target binding and stability compared to the carboxylic acid form .

SARS-CoV-2 PLpro Inhibitor (Compound 36)

- Structure : Contains azetidine-3-carboxamide and a thiophene-linked aromatic system .

- Mechanism: Non-covalent inhibition of PLpro, critical for viral replication. Demonstrated in vitro antiviral activity with an IC50 of <1 μM .

- Comparison : The ethynylphenyl group in this compound may improve protease binding via hydrophobic interactions, but its antiviral efficacy remains unverified.

Comparative Data Table

Key Structural and Pharmacological Insights

Ring Size and Selectivity: The azetidine ring’s compact structure may reduce off-target interactions compared to quinoline/quinazoline derivatives but could limit affinity for larger binding pockets (e.g., EGFR) .

Therapeutic Potential: While erlotinib and linomide are validated in oncology, this compound’s azetidine core aligns more closely with antiviral scaffolds like Compound 36, suggesting divergent applications .

Biological Activity

N-(3-ethynylphenyl)azetidine-3-carboxamide is a compound belonging to the azetidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Overview of Azetidine Derivatives

Azetidine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects. The structural modifications of azetidine derivatives play a crucial role in determining their biological efficacy. For instance, the introduction of various substituents can significantly enhance or diminish their activity against specific pathogens or cancer cell lines .

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit considerable antimicrobial properties. In a study screening various substituted azetidines, compounds were evaluated for their antibacterial, antifungal, and antitubercular activities. The findings revealed that certain derivatives demonstrated high activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Specifically, compounds with electron-withdrawing groups showed enhanced antimicrobial potency .

Table 1: Antimicrobial Activity of Selected Azetidine Derivatives

| Compound | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| 1c | Antibacterial | 8 | Staphylococcus aureus |

| 2d | Antifungal | 16 | Candida albicans |

| 3e | Anti-TB | 4 | Mycobacterium tuberculosis |

| 4f | Antitubercular | 10 | Mycobacterium tuberculosis |

Anticancer Activity

This compound has shown promising anticancer activity in various studies. The compound was tested against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). Results indicated that the compound induced apoptosis in these cells, with IC50 values suggesting significant cytotoxicity at sub-micromolar concentrations .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study conducted to evaluate the anticancer potential of azetidine derivatives, this compound exhibited the following characteristics:

- Cell Line : MCF-7

- IC50 : 0.65 µM

- Mechanism : Induction of apoptosis via caspase activation

- Comparative Efficacy : More effective than doxorubicin in certain assays .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. In vitro studies have shown that azetidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of electron-withdrawing groups enhances its potency against various biological targets. The SAR studies indicate that modifications at the phenyl ring significantly affect both antimicrobial and anticancer activities .

Table 2: Structure-Activity Relationship of Azetidine Derivatives

| Substituent | Biological Activity | Impact on Activity |

|---|---|---|

| NO2 | Increased potency | High |

| Cl | Moderate potency | Medium |

| CH3 | Reduced potency | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-ethynylphenyl)azetidine-3-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a two-step approach:

Azetidine ring formation : Start with azetidine-3-carboxylic acid (HY-Y0530, CAS 36476-78-5) , activating the carboxylic acid group using coupling agents like HATU or EDCI.

Coupling with 3-ethynylaniline : React the activated intermediate with 3-ethynylaniline under Pd-catalyzed Sonogashira conditions to introduce the ethynyl group. Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

- Yield optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or LCMS. Adjust stoichiometry (1.2–1.5 eq of 3-ethynylaniline) to minimize side products.

Q. How should researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR : Confirm the azetidine ring (δ 3.5–4.0 ppm for CH₂ groups) and ethynyl proton (δ 2.5–3.0 ppm) .

- LCMS : Verify molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₃N₂O₂: 233.1) and assess purity (>95%) .

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated for structurally related azetidine derivatives .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Storage guidelines :

- Store at –20°C in airtight, light-protected vials to prevent oxidation of the ethynyl group .

- Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide moiety.

- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LCMS monitoring to identify degradation products (e.g., hydrolyzed carboxylic acid) .

Advanced Research Questions

Q. How can researchers identify potential biological targets of this compound?

- Approaches :

- Kinase profiling : Screen against panels of 400+ kinases (e.g., DiscoverX KinomeScan) to identify inhibitory activity, as seen with structurally similar quinazoline derivatives (e.g., erlotinib, a tyrosine kinase inhibitor) .

- Chemoproteomics : Use photoaffinity probes (e.g., diazirine tags) to covalently label target proteins in live cells, followed by pull-down and LC-MS/MS identification .

- Data validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blot for downstream phosphorylation).

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of azetidine-3-carboxamide derivatives?

- SAR workflow :

Scaffold modification : Synthesize analogs with substituted azetidine rings (e.g., methyl, fluoro) or varied aryl groups (e.g., chloro, methoxy).

In vitro testing : Assess potency in target-specific assays (e.g., IC₅₀ in enzymatic inhibition).

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

- Case study : The ethynyl group enhances membrane permeability and π-stacking in hydrophobic pockets, as observed in NSCLC-targeting compounds .

Q. How can contradictions in pharmacological data (e.g., divergent IC₅₀ values across studies) be resolved?

- Root cause analysis :

- Assay conditions : Compare buffer pH, ATP concentrations (critical for kinase assays), and cell line genetic backgrounds .

- Compound integrity : Re-test batches for purity/degradation and confirm solubility (use DMSO stocks ≤10 mM to avoid precipitation).

- Consensus approach : Validate results across orthogonal assays (e.g., biochemical vs. cellular) and share raw data via platforms like ChEMBL for cross-study verification.

Q. What methodologies are recommended for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies of this compound?

- PK protocols :

- Administration : Dose rodents intravenously (1–5 mg/kg) or orally (10–20 mg/kg) with formulations containing 0.5% methylcellulose.

- Sampling : Collect plasma at 0.5, 2, 6, 12, and 24 hours post-dose. Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) .

- PD markers : Monitor target engagement (e.g., phospho-EGFR in tumors) and correlate with plasma exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.